Morpholine, 4-(butoxymethyl)-
Description
Contextualizing Substituted Morpholine (B109124) Chemistry within Heterocyclic Systems
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of natural and synthetic molecules with significant biological and industrial applications. Among these, the morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group. nih.govnih.gov This unique combination imparts a desirable set of physicochemical properties, including a high polarity and the ability to be a good solvent for a variety of organic materials. nih.gov
In the landscape of medicinal chemistry, the morpholine scaffold is considered a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, often leading to compounds with useful pharmacological properties. r-project.org Morpholine and its derivatives are frequently incorporated into drug candidates to improve pharmacokinetic profiles, such as enhancing water solubility, metabolic stability, and bioavailability. r-project.org Consequently, the morpholine ring is a recurring motif in numerous FDA-approved drugs. uni.lu The development of new synthetic methodologies to create diversely substituted morpholines is a vibrant and important area of contemporary organic chemistry, enabling the exploration of novel chemical space. nih.govinchem.org
Rationale for Investigating the 4-(Butoxymethyl) Substitution Pattern
The nitrogen atom of the morpholine ring is a common site for chemical modification, a process known as N-substitution or N-alkylation. This modification is a powerful strategy for fine-tuning the molecule's properties. The introduction of a substituent at this position directly influences the compound's basicity, lipophilicity, steric profile, and hydrogen bonding capacity.
The specific substituent in Morpholine, 4-(butoxymethyl)- is the butoxymethyl group (-CH₂-O-C₄H₉). The rationale for investigating this particular substitution pattern can be understood by dissecting its constituent parts:
Increased Lipophilicity: The butyl chain is a nonpolar alkyl group that increases the molecule's hydrophobicity (lipophilicity) compared to the parent morpholine. This is a critical parameter in drug design, as it affects how a molecule interacts with biological membranes and protein binding pockets. Research into other N-substituted morpholines has shown that modifying lipophilicity is a key goal for optimizing compounds for specific biological targets, such as dopamine (B1211576) receptors. nih.gov
Hydrogen Bond Acceptor: The ether oxygen atom within the butoxymethyl group can act as a hydrogen bond acceptor. This feature can influence the molecule's solubility and its interaction with biological macromolecules.
Flexible Linker: The methylene (B1212753) bridge (-CH₂-) connecting the morpholine nitrogen to the butoxy group provides conformational flexibility.
While specific experimental data for Morpholine, 4-(butoxymethyl)- is scarce in publicly accessible databases, the effect of N-alkylation can be illustrated by comparing the properties of the parent morpholine with its N-alkylated analogs.
| Property | Morpholine | 4-Methylmorpholine (B44366) | 4-Butylmorpholine | Morpholine, 4-(butoxymethyl)- (Expected) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 87.12 nih.gov | 101.15 | 143.23 | 173.25 |
| Boiling Point (°C) | 129 | 115-117 | 176-178 | Higher than N-alkyl analogs |
| logP (Octanol/Water Partition Coefficient) | -0.86 | -0.33 | 1.1 | Significantly > 1 |
| Water Solubility | Miscible | Miscible | Slightly Soluble | Low miscibility expected |
Data for 4-Methylmorpholine and 4-Butylmorpholine are from various chemical suppliers and databases. The logP for Morpholine is a widely cited value.
As the table demonstrates, increasing the size of the N-alkyl group from a methyl to a butyl group increases the molecular weight and the logP value, which corresponds to lower water solubility. It is therefore expected that the larger butoxymethyl group would further increase the lipophilicity of the resulting compound. The synthesis of various N-alkoxymethyl morpholine analogs is an area of active research, aiming to create novel compounds with tailored properties for specific applications, such as potent and selective receptor antagonists. nih.gov
Significance of Academic Inquiry into Morpholine, 4-(butoxymethyl)- and Related N-Alkylated Morpholines
The academic and industrial interest in N-alkylated morpholines is substantial due to their wide-ranging applications. These compounds are not merely laboratory curiosities but are valuable chemical intermediates and end-products.
Industrial Intermediates: N-alkylated morpholines are crucial building blocks in several industries. They are used in the synthesis of rubber vulcanization accelerators, corrosion inhibitors for steam boiler systems, and catalysts. nih.gov
Pharmaceuticals: The morpholine motif is central to many important drugs. For example, Linezolid is an antibiotic used to treat serious infections, and Gefitinib is a targeted cancer therapy. The synthesis of these complex molecules relies on methodologies developed for creating substituted morpholines. r-project.org
Agrochemicals: Derivatives of morpholine are used as fungicides in agriculture to protect cereal crops.
Research Tools: In academic research, the synthesis of novel N-substituted morpholines, including N-alkoxymethyl derivatives, is pursued to explore structure-activity relationships. By systematically altering the substituent on the morpholine nitrogen, researchers can probe the chemical and physical properties required for a desired biological effect, leading to the development of more potent and selective therapeutic agents.
The study of compounds like Morpholine, 4-(butoxymethyl)- and its relatives contributes to a deeper understanding of how structural modifications impact molecular behavior. This knowledge is fundamental to advancing the rational design of new molecules for a multitude of applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5625-84-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(butoxymethyl)morpholine |
InChI |
InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3 |
InChI Key |
APFXIUYBBXRHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butoxymethyl Morpholine and Analogous N Alkylated Morpholine Derivatives
Strategies for Introducing the Butoxymethyl Moiety at the 4-Position of the Morpholine (B109124) Ring
The introduction of the butoxymethyl group onto the nitrogen of a pre-formed morpholine ring is a common and direct approach. This can be accomplished through several key synthetic transformations.
Nucleophilic Alkylation Approaches to N-Butoxymethylation
Nucleophilic alkylation is a fundamental and widely employed method for the N-functionalization of amines, including morpholine. This approach typically involves the reaction of morpholine, acting as a nucleophile, with an electrophilic butoxymethylating agent.
A primary route for the synthesis of 4-(butoxymethyl)morpholine involves a two-step process. First, butoxymethyl chloride is prepared by treating butanol with formaldehyde (B43269) and hydrogen chloride gas. Subsequently, morpholine is alkylated with the in-situ generated or isolated butoxymethyl chloride, usually in the presence of a base to neutralize the hydrochloric acid formed during the reaction. vulcanchem.com
The general reaction is as follows:
Morpholine + Cl-CH₂-O-C₄H₉ → [Base] 4-(Butoxymethyl)morpholine + HCl vulcanchem.com
The choice of base and solvent is critical to optimize the yield and minimize side reactions. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate.
The N-alkylation of morpholine is not limited to butoxymethyl halides. A variety of alkyl halides can be used to produce a diverse range of N-substituted morpholines. Mechanochemical methods, using ball milling, have also been successfully applied to the N-alkylation of imides and other nitrogen heterocycles, suggesting a potential green alternative to traditional solution-phase reactions. beilstein-journals.org
Table 1: Examples of Nucleophilic Alkylation for N-Substituted Morpholine Synthesis
| Electrophile | Nucleophile | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Butoxymethyl chloride | Morpholine | Base | 4-(Butoxymethyl)morpholine | Not specified | vulcanchem.com |
| Benzyl halide | Benzyl amine | Al₂O₃–OK | N,N-Dibenzylamine | Good | researchgate.net |
| Alkyl halides | Imides | K₂CO₃ (mechanochemical) | N-Alkyl imides | High | beilstein-journals.org |
| 1,3-Dibromopropane | Norbornene endo-succinimide | K₂CO₃ (mechanochemical) | N-(3-Bromopropyl)norbornene endo-succinimide | High | beilstein-journals.org |
Reductive Amination Pathways for N-Substituted Morpholine Synthesis
Reductive amination offers an alternative and highly versatile method for the synthesis of N-substituted amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
For the synthesis of 4-(butoxymethyl)morpholine, this pathway would involve the reaction of morpholine with butoxyacetaldehyde. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the starting aldehyde.
The general pathway is:
Morpholine + OHC-CH₂-O-C₄H₉ → [Iminium Intermediate] --[Reducing Agent]--> 4-(Butoxymethyl)morpholine
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity for iminium ions over ketones and aldehydes. pleiades.online This method is particularly advantageous as it avoids the handling of potentially unstable α-haloethers.
A study on the reductive amination of various carbonyl compounds with different amines using an iron-based catalyst (Aquivion-Fe) and sodium borohydride (B1222165) demonstrated the broad applicability of this method. For instance, the reaction of benzaldehyde (B42025) with morpholine proceeded with excellent selectivity. nih.gov
Table 2: Examples of Reductive Amination for Amine Synthesis
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Benzylamine | Aquivion-Fe/NaBH₄ | Dibenzylamine | 91% selectivity | nih.gov |
| Benzaldehyde | Aniline | Aquivion-Fe/NaBH₄ | N-Benzylaniline | Good to excellent | nih.gov |
| Aldehydes of vanillin (B372448) series | Biphenyl-2-amine | Na[BH(OAc)₃] | N-Substituted biphenyl-2-amines | Not specified | pleiades.online |
| R¹CHO | Morpholine | Polymer bound CNBH₃ | (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((R¹)methyl)morpholine | 16–42% | researchgate.net |
Advanced Coupling Reactions for the Formation of C(sp³)-N Bonds
Modern synthetic chemistry has seen the development of advanced catalytic coupling reactions for the formation of C-N bonds, which offer milder conditions and broader substrate scope compared to classical methods. While direct application to 4-(butoxymethyl)morpholine is not extensively documented, the principles can be readily extended.
These methods often involve the use of transition metal catalysts, such as palladium, copper, or ruthenium, to facilitate the coupling of an amine with an alkylating agent. For instance, the N-alkylation of morpholine with alcohols has been achieved using a CuO–NiO/γ–Al₂O₃ catalyst in the gas-solid phase. nih.gov This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.
Ruthenium catalysts, in combination with phosphine (B1218219) ligands, have also been employed for the N-alkylation of cyclic amines with primary alcohols. organic-chemistry.org These catalytic systems provide an efficient and atom-economical route to N-alkylated amines.
Stereoselective Synthesis of Chiral Morpholine Scaffolds Bearing Butoxymethyl Groups
The synthesis of chiral morpholine derivatives is of significant interest due to their prevalence in biologically active compounds. When a chiral morpholine scaffold is used, the introduction of a substituent on the nitrogen atom can lead to the formation of diastereomers. Therefore, controlling the stereochemical outcome of the N-alkylation step is crucial.
Asymmetric Catalysis in Morpholine Ring Formation and Functionalization
Asymmetric catalysis can be employed to construct the chiral morpholine ring itself with high enantioselectivity. Methods such as asymmetric hydrogenation of dehydromorpholines using chiral rhodium complexes have been developed to produce 2-substituted chiral morpholines with up to 99% ee. researchgate.net Tandem hydroamination and asymmetric transfer hydrogenation reactions have also been utilized for the enantioselective synthesis of 3-substituted morpholines.
Once the chiral morpholine scaffold is established, subsequent N-alkylation can be performed. The stereochemical integrity of the existing chiral centers is typically maintained during this process. A study detailing the synthesis of chiral alkoxymethyl morpholine analogs as dopamine (B1211576) receptor antagonists utilized a copper-mediated coupling of a chiral Boc-protected hydroxymethylmorpholine with an aryl bromide, followed by further functionalization. researchgate.net
Diastereoselective Routes to N-Alkylated Morpholines
When a chiral morpholine is N-alkylated, the potential for diastereomer formation arises if the newly introduced substituent creates a new stereocenter or if the molecule as a whole can exist as diastereomers. Diastereoselective alkylation aims to control the formation of these stereoisomers.
The alkylation of chiral seven-membered rings fused to tetrazoles has been shown to be highly diastereoselective, with the stereochemical outcome dependent on the nature of the substituent and the electrophile. These principles of substrate-controlled diastereoselectivity are applicable to chiral morpholine systems.
In a relevant study, a series of chiral alkoxymethyl morpholine analogs were synthesized. The key steps involved the reductive amination of a chiral morpholine derivative with various aldehydes. This N-alkylation step proceeded on a pre-existing chiral scaffold, leading to the formation of diastereomeric products, which could potentially be separated or their formation biased by the choice of reagents and conditions. researchgate.net The diastereoselectivity of such reactions is often influenced by steric hindrance, where the incoming electrophile approaches the nitrogen atom from the less hindered face of the chiral morpholine.
Green Chemistry Approaches and Sustainable Synthetic Routes
Traditional methods for the synthesis of N-alkylated morpholines often rely on the use of hazardous reagents and volatile organic solvents, leading to significant environmental concerns. In contrast, green chemistry principles encourage the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources. The following sections delve into specific sustainable strategies for the synthesis of the target compound and its derivatives.
Solvent-Free and Environmentally Benign Reaction Media
One of the cornerstones of green chemistry is the reduction or elimination of solvent use. Solvent-free reactions, or those conducted in environmentally benign media like water, offer significant advantages in terms of waste reduction and process safety.
A notable example of a solvent-free approach is the gas-phase N-alkylation of morpholine with alcohols over a solid catalyst. Research has demonstrated the feasibility of this method for the synthesis of various N-alkylmorpholines. In a relevant study, the N-alkylation of morpholine with 1-butanol (B46404) was investigated in a fixed-bed reactor using a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net This gas-solid phase reaction proceeds without any solvent, and water is the only byproduct, aligning perfectly with green chemistry principles. The reaction mechanism involves the dehydrogenation of the alcohol to an aldehyde on the catalyst surface, followed by condensation with the secondary amine (morpholine) to form an enamine or iminium ion intermediate, which is then hydrogenated to the final N-alkylated product.
While a direct solvent-free synthesis of 4-(butoxymethyl)-morpholine via the reaction of morpholine with butoxymethylating agents like butoxymethyl chloride has not been extensively reported in the literature, the principles of mechanochemistry offer a promising alternative. Mechanochemical synthesis, which involves grinding solid reactants together, can facilitate reactions in the absence of a solvent, often with improved yields and shorter reaction times.
Another green approach involves the use of water as a reaction medium. The N-alkylation of amines with alkyl halides has been successfully carried out in an aqueous medium in the presence of a mild base like sodium bicarbonate. researchgate.net This method avoids the use of volatile organic solvents and often simplifies product isolation.
A particularly innovative and green one to two-step protocol for the synthesis of morpholines utilizes ethylene (B1197577) sulfate (B86663) and tBuOK. nih.govchemrxiv.orgchemrxiv.org This method is considered environmentally friendly as it is redox-neutral and avoids the use of toxic reagents like chloroacetyl chloride and the associated metal hydride reductions common in traditional morpholine syntheses. chemrxiv.org The use of greener solvents like 2-MeTHF and isopropanol (B130326) further enhances its sustainability profile. chemrxiv.org
Table 1: Solvent-Free and Aqueous Phase N-Alkylation of Morpholine Analogs
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Morpholine | 1-Butanol | CuO–NiO/γ–Al2O3, gas-phase, 220 °C | 4-Butylmorpholine | 85.3 | researchgate.net |
| Morpholine | Benzyl Bromide | NaHCO3, Water, 80 °C | 4-Benzylmorpholine | 95 | researchgate.net |
| 1,2-Amino alcohol | Ethylene Sulfate | tBuOK, 2-MeTHF/IPA | Substituted Morpholine | High | chemrxiv.org |
Photocatalytic and Electrocatalytic Methodologies in N-Heterocycle Synthesis
In recent years, photocatalysis and electrocatalysis have emerged as powerful tools for driving chemical transformations under mild and environmentally friendly conditions. These methods utilize light energy or electricity, respectively, to generate reactive intermediates, often avoiding the need for harsh reagents and high temperatures.
Photocatalytic Approaches:
Visible-light photocatalysis has been successfully employed for the N-alkylation of amines with various alkylating agents. nih.gov These reactions typically involve the generation of a radical intermediate from the alkylating agent, which then couples with the amine. While a specific photocatalytic synthesis of 4-(butoxymethyl)-morpholine has not been detailed, the general principles are applicable. For instance, a photocatalytic system using a suitable photocatalyst could activate a butoxymethyl precursor, such as a butoxymethyl halide or an ether, to generate a butoxymethyl radical. This radical could then be trapped by morpholine to form the desired product.
The late-stage N-alkylation of pharmaceutically relevant amines with alcohols has been achieved at ambient temperature using a mixed heterogeneous photocatalyst prepared from Cu/TiO2 and Au/TiO2. nih.gov This method demonstrates the potential for direct C-N bond formation under very mild conditions.
Electrocatalytic Approaches:
Organic electrosynthesis offers a clean and efficient alternative to traditional synthetic methods. By using electricity as a "reagent," it is often possible to carry out reactions with high selectivity and without the need for chemical oxidants or reductants. The electrochemical synthesis of N-heterocycles has been an area of active research.
While the direct electrochemical synthesis of 4-(butoxymethyl)-morpholine is not well-documented, analogous transformations provide a strong precedent. For example, the electrochemical C-H amination of arenes using morpholine has been demonstrated with cobalt or nickel catalysts in an oxidative setup. Furthermore, the general strategy of electrochemical α-alkylation of secondary amines has been explored. This typically involves the anodic oxidation of the amine to form an iminium ion, which can then react with a suitable nucleophile. In the context of synthesizing the target compound, a butoxymethyl anion equivalent could potentially be generated at the cathode and react with the electrochemically generated morpholinium ion.
Table 2: General Parameters for Photocatalytic and Electrocatalytic N-Alkylation of Amines
| Method | Energy Source | Typical Reagents | Key Intermediates | Advantages |
| Photocatalysis | Visible or UV Light | Photocatalyst, Alkylating Agent, Amine | Radicals, Radical Ions | Mild conditions, High selectivity, Use of renewable energy |
| Electrocatalysis | Electricity | Electrolyte, Electrodes, Amine, Alkylating Source | Iminium ions, Radicals | Avoids chemical oxidants/reductants, High atom economy, Precise control of reaction conditions |
Chemical Reactivity and Mechanistic Investigations of Morpholine, 4 Butoxymethyl
Reaction Pathways Involving the Ether Linkage and Butoxymethyl Moiety
The ether linkage and the associated butoxymethyl group are primary sites of chemical transformations in Morpholine (B109124), 4-(butoxymethyl)-. These reactions typically involve the cleavage of the C-O bond or the exchange of the butoxy group.
Cleavage Reactions and Derivatization at the Ether Bond
The cleavage of the ether bond in N-alkoxymethylamines, such as Morpholine, 4-(butoxymethyl)-, can be initiated under acidic conditions. This reaction is of fundamental importance as the butoxymethyl group can be considered a protecting group for the morpholine nitrogen.
The acid-catalyzed hydrolysis of related N-acyloxymethylazetidin-2-ones has been shown to proceed via the formation of an exocyclic iminium ion intermediate. chemrxiv.org By analogy, the acid-catalyzed cleavage of Morpholine, 4-(butoxymethyl)- is proposed to follow a similar mechanistic pathway. The reaction is initiated by the protonation of the ether oxygen, followed by the elimination of butanol to form a highly reactive N-morpholinomethylidene iminium ion. This cation is then readily attacked by water to yield morpholine and formaldehyde (B43269).
Table 1: Proposed Products of Acid-Catalyzed Hydrolysis of Morpholine, 4-(butoxymethyl)-
| Reactant | Reagents | Proposed Products |
| Morpholine, 4-(butoxymethyl)- | H₃O⁺ | Morpholine, Butanol, Formaldehyde |
The stability and reactivity of the N-substituent can significantly influence the course of such reactions. The butoxymethyl group, being an ether, is susceptible to cleavage under strongly acidic conditions, a common strategy for the deprotection of amine functionalities. nih.gov
Transetherification and Exchange Reactions of Butoxymethyl Groups
Transetherification reactions offer a pathway for the modification of the butoxymethyl moiety. In the presence of a different alcohol and an acid or base catalyst, the butoxy group can be exchanged for a different alkoxy group. This reaction proceeds through a similar intermediate as the cleavage reaction, where the alcohol acts as a nucleophile.
While specific studies on the transetherification of Morpholine, 4-(butoxymethyl)- are not extensively documented in the reviewed literature, the general principles of ether chemistry suggest that such transformations are feasible. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the displaced butanol from the reaction mixture.
Transformations at the Morpholine Ring System Induced by the 4-Substituent
The butoxymethyl group at the 4-position of the morpholine ring influences the reactivity of the heterocyclic system towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Attack on the Morpholine Ring
The nitrogen atom of the morpholine ring retains its nucleophilic character, albeit modulated by the electronic effects of the butoxymethyl substituent. Computational studies on morpholine and 4-methylmorpholine (B44366) have shown that N-alkylation can influence the proton affinity and, consequently, the catalytic activity of the morpholine nitrogen. nih.govresearchgate.net The butoxymethyl group, being electron-withdrawing to some extent, is expected to slightly reduce the nucleophilicity of the morpholine nitrogen compared to an N-alkylmorpholine.
Nevertheless, the lone pair on the nitrogen is available for reaction with electrophiles. For instance, N-substituted morpholines can react with various electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. These salts can then be subject to further transformations.
Nucleophilic attack on the morpholine ring itself is generally difficult due to the electron-rich nature of the heterocycle. However, quaternization of the nitrogen atom can activate the ring towards nucleophilic attack, potentially leading to ring-opening reactions.
Ring-Opening and Rearrangement Reactions of the Morpholine Core
The morpholine ring is generally stable. However, under specific conditions, particularly when the nitrogen is quaternized or when the molecule contains other reactive functionalities, ring-opening and rearrangement reactions can occur. For instance, the formation of N-ylides from morpholinium salts, followed by rearrangement, is a known transformation in heterocyclic chemistry.
While no specific examples of ring-opening or rearrangement reactions for Morpholine, 4-(butoxymethyl)- were found in the surveyed literature, the general reactivity patterns of N-substituted morpholines suggest that such reactions could be induced under appropriate conditions, for example, through the formation of reactive intermediates like morpholinium ylides.
Influence of the Butoxymethyl Group on Reaction Selectivity and Kinetics
The butoxymethyl group exerts both steric and electronic effects that influence the selectivity and kinetics of reactions involving Morpholine, 4-(butoxymethyl)-.
The steric bulk of the butoxymethyl group can hinder the approach of reactants to the nitrogen atom and the adjacent positions on the morpholine ring. This can affect the regioselectivity of reactions, favoring attack at less sterically hindered sites.
Electronically, the ether oxygen in the butoxymethyl group can influence the electron density at the morpholine nitrogen through inductive effects. As mentioned earlier, this can modulate the nucleophilicity and basicity of the nitrogen atom. A computational study on the effect of morpholine and 4-methylmorpholine on urethane (B1682113) formation indicated that the N-substituent affects the catalytic activity, with 4-methylmorpholine being a slightly more effective catalyst than morpholine. nih.govresearchgate.net This suggests that the electronic nature of the N-substituent plays a crucial role in the kinetics of reactions where the morpholine nitrogen acts as a catalyst or a nucleophile.
The kinetics of hydrolysis of related N-acyloxymethyl derivatives have been studied, revealing the influence of substituents on the rate of cleavage. jcsp.org.pk By analogy, the rate of acid-catalyzed cleavage of Morpholine, 4-(butoxymethyl)- would be dependent on the stability of the intermediate iminium ion and the nature of the acid catalyst.
Table 2: Summary of the Influence of the Butoxymethyl Group
| Feature | Influence on Reactivity |
| Steric Effect | Hinders access to the nitrogen atom and adjacent ring positions, influencing regioselectivity. |
| Electronic Effect | Modulates the nucleophilicity and basicity of the morpholine nitrogen through inductive effects. |
| Reactivity of the Linkage | Provides a site for cleavage and derivatization reactions, allowing for the removal of the butoxymethyl group or its exchange. |
Steric and Electronic Effects on Reaction Outcomes
The reactivity of Morpholine, 4-(butoxymethyl)- is significantly influenced by steric and electronic factors originating from the butoxymethyl group. These effects can modulate the outcomes of chemical reactions by affecting the accessibility of the nitrogen atom and the electron density distribution within the molecule.
The butoxymethyl group exerts a notable steric effect. The presence of the bulky butyl group can hinder the approach of reactants to the nitrogen atom of the morpholine ring. This steric hindrance can influence the rate and feasibility of reactions that involve direct interaction with the nitrogen, such as quaternization or coordination with metal centers. In reactions where the nitrogen atom acts as a nucleophile or a base, the steric bulk of the butoxymethyl group can lead to lower reaction rates compared to less substituted morpholine derivatives.
From an electronic standpoint, the N-alkoxymethyl group is generally considered to be electron-withdrawing. This is due to the inductive effect of the oxygen atom, which pulls electron density away from the nitrogen atom. This reduction in electron density on the nitrogen atom decreases its nucleophilicity and basicity. Consequently, Morpholine, 4-(butoxymethyl)- would be expected to be a weaker base and a less potent nucleophile than morpholine itself.
A study on cyclic alkoxyamines, which share the N-O-C linkage with Morpholine, 4-(butoxymethyl)-, has shown that the nature of the substituents on the alkoxyamine can significantly impact the strength of the C-O bond. nih.gov While not a direct study on the target molecule, this research suggests that the electronic environment around the N-alkoxymethyl group can influence bond stabilities and, by extension, reactivity.
Table 1: General Steric and Electronic Effects of the Butoxymethyl Group on the Morpholine Moiety
| Effect | Description | Consequence for Reactivity |
| Steric Hindrance | The bulky butoxy group physically obstructs access to the morpholine nitrogen. | Decreased rates for reactions involving nucleophilic attack by or on the nitrogen atom. |
| Inductive Effect | The electronegative oxygen atom in the butoxymethyl group withdraws electron density from the nitrogen atom. | Reduced basicity and nucleophilicity of the morpholine nitrogen. |
Role in Directed Functionalization and Regioselectivity
The N-butoxymethyl group in Morpholine, 4-(butoxymethyl)- can potentially act as a directed metalating group (DMG). DMGs are functional groups that can coordinate to a metalating agent, typically an organolithium reagent, and direct the deprotonation of a nearby C-H bond, leading to high regioselectivity in subsequent electrophilic substitution reactions.
In the context of a substituted aromatic ring attached to the morpholine nitrogen, the N-butoxymethyl group could direct ortho-lithiation. The mechanism would involve the coordination of the lithium atom to both the nitrogen and the ether oxygen of the butoxymethyl group, creating a stable six-membered ring intermediate. This chelation would lower the activation energy for the deprotonation of the ortho-proton on the aromatic ring by the organolithium base.
The regioselectivity of such a reaction would be high, favoring substitution at the position ortho to the morpholine nitrogen. This is a significant advantage over classical electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para isomers. The choice of the organolithium reagent and the reaction conditions would be critical in optimizing the yield and regioselectivity of the directed metalation.
Photochemical Transformations and Degradation Pathways
The photochemical behavior of Morpholine, 4-(butoxymethyl)- is of interest, particularly concerning its environmental fate and potential for degradation under UV irradiation. The presence of the morpholine ring and the butoxymethyl group provides sites for photochemical reactions.
Identification of Photoproducts of Butoxymethyl-Containing Compounds
Direct studies on the photoproducts of Morpholine, 4-(butoxymethyl)- are not available in the reviewed literature. However, research on the photodegradation of butachlor (B1668075), a herbicide containing a butoxymethyl group attached to a nitrogen atom, provides valuable insights into the potential photoproducts.
Upon exposure to UV light, butachlor in an aqueous solution was found to degrade rapidly, yielding at least eleven photoproducts. The major degradation pathways involved dechlorination followed by hydroxylation or cyclization. Some of the identified photoproducts from butachlor degradation that are relevant by analogy include:
Derivatives where the butoxymethyl group remains intact but other parts of the molecule are modified.
Products resulting from the cleavage of the butoxymethyl group.
For Morpholine, 4-(butoxymethyl)-, it is plausible that photolysis could lead to the cleavage of the N-C bond of the butoxymethyl group, potentially forming morpholine and butoxy-containing radicals. Additionally, reactions involving the morpholine ring itself, such as ring-opening or oxidation, could occur. A study on the photocatalytic degradation of morpholine itself showed the formation of various intermediates, including hydroxy and oxo derivatives.
Table 2: Potential Photoproducts from the Photodegradation of Morpholine, 4-(butoxymethyl)- (by Analogy)
| Potential Photoproduct | Formation Pathway |
| Morpholine | Cleavage of the N-CH2O- bond |
| Butanol | Cleavage of the -OCH2- bond and subsequent reactions |
| 4-Formylmorpholine | Oxidation of the butoxymethyl group |
| Ring-opened products | Photocatalytic degradation of the morpholine ring |
Mechanistic Analysis of Photolytic Cleavage and Rearrangements
The photolytic cleavage of the N-alkoxymethyl linkage in Morpholine, 4-(butoxymethyl)- is a likely primary photochemical process. This cleavage can proceed through different mechanisms depending on the wavelength of light and the surrounding medium.
One possible mechanism is the homolytic cleavage of the N-CH2O- bond upon absorption of UV radiation. This would generate a morpholinyl radical and a butoxymethyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or further fragmentation.
Another potential pathway is the cleavage of the O-C bond within the butoxymethyl group. The ether linkage is known to be susceptible to photolytic cleavage. This would result in the formation of a different set of radical intermediates.
The study on butachlor's photodegradation suggests that cyclization reactions can also occur. nih.gov For Morpholine, 4-(butoxymethyl)-, intramolecular rearrangements following photoexcitation could be possible, although less likely to be the primary pathway compared to bond cleavage.
The presence of photosensitizers or reactive oxygen species in the environment could also significantly influence the degradation mechanism, leading to indirect photolysis pathways. For instance, hydroxyl radicals generated by other photochemical processes could attack the morpholine ring or the butoxymethyl group, initiating a cascade of oxidative degradation reactions.
Applications in Advanced Materials Science
Functionalization of Surfaces and Interfaces
Self-Assembly Processes of Amphiphilic Morpholine (B109124) Derivatives
The molecular architecture of "Morpholine, 4-(butoxymethyl)-" imparts amphiphilic character, a key driver for its utility in materials science. The molecule consists of a hydrophilic head, the morpholine ring with its nitrogen and ether oxygen atoms, and a hydrophobic tail, the butoxymethyl group. This dual nature enables the spontaneous organization of molecules into ordered supramolecular structures, a process known as self-assembly.
The driving force behind this phenomenon is the minimization of unfavorable interactions between the hydrophobic alkyl chains and a surrounding polar medium, typically water. In an aqueous environment, the hydrophobic tails aggregate to form a nonpolar core, while the hydrophilic morpholine heads remain exposed to the water, creating stable assemblies such as micelles or vesicles.
Detailed research on a series of analogous N-alkylated morpholinium salts demonstrates a clear relationship between the length of the hydrophobic alkyl chain and the efficiency of self-assembly. nih.gov The critical micelle concentration (CMC)—the concentration at which micelles begin to form—decreases as the length of the alkyl chain increases. nih.gov This indicates that stronger hydrophobic interactions from longer chains promote aggregation at lower concentrations. nih.gov For "Morpholine, 4-(butoxymethyl)-", the four-carbon butyl chain provides the necessary hydrophobicity to induce such self-assembly behavior, positioning it as a useful component for creating nanoscale structures.
Table 1: Influence of Hydrophobic Chain Length on Self-Assembly of Amphiphilic Morpholine Derivatives Data derived from analogous N-alkyl-4-(2-hydroxyethyl)morpholin-4-ium bromide compounds.
| N-Alkyl Chain Length | Critical Micelle Concentration (CMC) | Implication for Self-Assembly |
| C8 (Octyl) | High | Weaker hydrophobic forces, assembly at higher concentrations. |
| C12 (Dodecyl) | Intermediate | Moderate hydrophobic forces. |
| C18 (Octadecyl) | Low | Strong hydrophobic forces, assembly at very low concentrations. nih.gov |
Role as a Chemical Intermediate in Specialized Material Synthesis
"Morpholine, 4-(butoxymethyl)-" serves as a versatile chemical intermediate, or building block, for synthesizing a variety of specialized materials. Its unique structure, featuring a reactive tertiary amine and an ether linkage, allows it to be incorporated into larger molecular frameworks, thereby modifying and enhancing the properties of the final material.
The morpholine scaffold is a foundational component in the production of essential polymer additives, particularly for the rubber industry. atamankimya.combasf.comeschemy.com Morpholine is a well-established intermediate for manufacturing delayed-action vulcanization accelerators, which are critical for controlling the cross-linking process in rubber, improving strength and durability. nbinno.comnih.gov
Specific examples of morpholine-derived rubber accelerators include:
2-(N-morpholinothio)benzothiazole (MBS) nih.gov
Morpholinium N,N-oxydiethylenedithiocarbamate nih.gov
N,N'-Dithiodimorpholine (DTDM) , which improves scorch resistance. eschemy.com
"Morpholine, 4-(butoxymethyl)-" can be employed as a precursor to create novel accelerators. The presence of the butoxymethyl group can enhance the additive's solubility and compatibility within the non-polar rubber matrix, potentially leading to more uniform dispersion and improved performance.
Furthermore, morpholine compounds are recognized for their use as plasticizers. atamankimya.comatamankimya.com The flexible butoxymethyl chain in "Morpholine, 4-(butoxymethyl)-" can be leveraged in the synthesis of new plasticizers, where its incorporation into a polymer structure would increase flexibility and reduce brittleness.
Table 2: Examples of Morpholine-Based Rubber Processing Chemicals
| Compound Name | Abbreviation | Function |
| 2-(N-morpholinothio)benzothiazole | MBS | Delayed-Action Accelerator nih.gov |
| N,N'-Dithiodimorpholine | DTDM | Vulcanizing Agent / Sulfur Donor eschemy.com |
| N-Oxydiethylene-2-benzothiazolesulfenamide | OBTS (NOBS) | Delayed-Action Accelerator atamankimya.com |
In the formulation of advanced coatings and resins, morpholine derivatives play a crucial role as catalysts and property modifiers. atamankimya.com The tertiary amine nitrogen atom in the morpholine ring is basic and can function as a catalyst in the curing reactions of various resin systems, such as polyurethanes and epoxies. atamankimya.com
Computational studies on urethane (B1682113) formation have shown that morpholine can effectively catalyze the reaction between an isocyanate and an alcohol, the fundamental chemistry behind polyurethane coatings and foams. dntb.gov.ua As a derivative, "Morpholine, 4-(butoxymethyl)-" can act as a reactive catalyst that becomes permanently incorporated into the polymer network. This integration can prevent leaching of the catalyst over time, leading to a more stable and durable final product.
The butoxymethyl group also influences the physical properties of the coating. It can enhance the leveling and flow of the resin during application and improve the flexibility and moisture resistance of the cured film. Its use as an intermediate allows for the precise engineering of resins with tailored characteristics for high-performance applications, including industrial coatings, adhesives, and sealants. atamankimya.com
Catalytic Applications and Ligand Design
Morpholine (B109124), 4-(butoxymethyl)- as an Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthetic chemistry. uni-giessen.de The catalytic activity of these molecules is primarily dictated by their ability to act as Brønsted or Lewis acids/bases.
Brønsted Base Catalysis in Organic Transformations
A Brønsted-Lowry base is a substance that can accept a proton (H+). The nitrogen atom in the morpholine ring of Morpholine, 4-(butoxymethyl)- possesses a lone pair of electrons, making it basic and capable of participating in Brønsted base catalysis. The pKa of morpholine is approximately 8.7, indicating it is a moderately strong base. researchgate.net The substitution at the nitrogen atom with a butoxymethyl group is expected to influence its basicity.
In a computational study comparing morpholine and 4-methylmorpholine (B44366) in urethane (B1682113) formation, 4-methylmorpholine was found to be a more effective catalyst. nih.gov This suggests that the electronic and steric nature of the N-substituent plays a crucial role in the catalytic activity. For Morpholine, 4-(butoxymethyl)-, the electron-withdrawing inductive effect of the oxygen atom in the butoxymethyl group might slightly reduce the basicity of the nitrogen atom compared to a simple alkyl substituent. However, it is still expected to function as a Brønsted base, capable of activating substrates by deprotonation in various organic transformations.
Lewis Base Catalysis Mechanisms
A Lewis base is a species that can donate an electron pair to a Lewis acid (an electron pair acceptor). beilstein-journals.org The nitrogen atom in Morpholine, 4-(butoxymethyl)- can act as a Lewis base by donating its lone pair of electrons to a suitable acceptor. This interaction can activate the Lewis acid, making it more susceptible to nucleophilic attack, or it can activate the substrate through the formation of a reactive intermediate.
For instance, N-heterocyclic carbenes (NHCs), another class of potent Lewis bases, are known to catalyze a wide range of reactions. beilstein-journals.org While not an NHC, the Lewis basicity of the nitrogen in Morpholine, 4-(butoxymethyl)- could be harnessed in various catalytic processes. The butoxymethyl substituent, with its additional oxygen atom, could also potentially engage in secondary interactions, influencing the catalyst's conformation and reactivity.
Ligand Design for Transition Metal Catalysis
The ability of N-substituted morpholines to coordinate with transition metals makes them valuable ligands in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituent on the nitrogen atom, thereby influencing the outcome of the catalytic reaction.
Coordination Chemistry of N-Substituted Morpholines
N-substituted morpholines can act as ligands for various transition metals, including palladium. nih.govorganic-chemistry.org The nitrogen atom of the morpholine ring coordinates to the metal center, forming a metal-ligand complex. The butoxymethyl group in Morpholine, 4-(butoxymethyl)- introduces additional functionality. The ether oxygen in the butoxymethyl chain could potentially coordinate to the metal center, making the ligand bidentate, or it could engage in hydrogen bonding interactions with the substrate or other components of the reaction mixture.
The synthesis and characterization of palladium(II) complexes with morpholine and N-heterocyclic carbene (NHC) ligands have been reported. organic-chemistry.org In these complexes, the morpholine nitrogen atom directly coordinates to the palladium center, demonstrating the ability of N-substituted morpholines to act as effective ligands.
Application in Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. youtube.com The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. While specific examples of Morpholine, 4-(butoxymethyl)- as a ligand in these reactions are not prevalent in the literature, the general principles of ligand design for Buchwald-Hartwig amination can be applied.
Bulky, electron-donating ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. The butoxymethyl group of Morpholine, 4-(butoxymethyl)- would contribute to the steric bulk around the metal center. The electronic effect of the butoxymethyl group would be a combination of the electron-donating nature of the alkyl chain and the electron-withdrawing effect of the ether oxygen. This balance of steric and electronic properties could make it a suitable ligand for specific C-N cross-coupling applications.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic details of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving Morpholine, 4-(butoxymethyl)-, either as an organocatalyst or as a ligand, the mechanism would likely follow established pathways for related systems.
In a Brønsted base-catalyzed reaction, the catalytic cycle would typically involve the deprotonation of a substrate by the morpholine nitrogen, followed by the reaction of the resulting anion and subsequent regeneration of the catalyst.
In a palladium-catalyzed cross-coupling reaction where Morpholine, 4-(butoxymethyl)- acts as a ligand, the catalytic cycle would involve the oxidative addition of an aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com Mechanistic studies on related systems have shown that the nature of the ligand significantly impacts the rates of these individual steps. researchgate.net
Computational Studies on Catalytic Mechanisms Involving Morpholine Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organocatalytic reactions, including those involving morpholine derivatives. mdpi.comresearchgate.net These studies allow for the detailed examination of reaction energy profiles, the geometry of transition states, and the electronic properties of intermediates that may be too transient to observe experimentally. nih.govmdpi.com
The formation of urethanes from isocyanates and alcohols is a critical reaction in the production of polyurethanes, and it is often catalyzed by tertiary amines. nih.gov Computational studies have been performed to understand the catalytic role of simple morpholines in this process, providing a model for the behavior of substituted derivatives like Morpholine, 4-(butoxymethyl)-.
A theoretical study on the reaction between phenyl isocyanate and butan-1-ol, catalyzed by morpholine, revealed a multi-step mechanism that differs significantly from the catalyst-free pathway. nih.govnih.govresearchgate.net The catalyzed reaction proceeds through the formation of a reactant complex, followed by several transition states and intermediates. The presence of the morpholine catalyst substantially lowers the activation barriers compared to the uncatalyzed reaction, proving its important role in promoting the synthesis. nih.govmdpi.comresearchgate.net An irregularity in the energy profile was noted due to the formation of a zwitterionic intermediate, which required a computational correction to accurately model its energetic properties. nih.govresearchgate.net
Relative Gibbs Free Energy Profile for Morpholine-Catalyzed Urethane Formation
| Species | Description | Relative Gibbs Free Energy (ΔrG) (kJ/mol) |
| RC1 | Reactant Complex | 0.00 |
| TS1 | First Transition State | 98.42 |
| IM* | Zwitterionic Intermediate (Corrected) | 88.00 |
| TS2 | Second Transition State | 114.39 |
| IM2 | Second Intermediate | 81.33 |
| TS3 | Third Transition State | 83.99 |
| PC | Product Complex | -65.25 |
This interactive table presents the calculated relative Gibbs free energies for the key species in the urethane formation reaction catalyzed by morpholine in acetonitrile, based on data from computational studies. researchgate.net
Computational studies are highly effective in comparing the catalytic efficiency of different catalysts. frontiersin.org For the urethane formation, a comparison between morpholine and 4-methylmorpholine showed that 4-methylmorpholine is a slightly more effective catalyst. nih.govresearchgate.net This difference in activity was correlated with their respective proton affinities (PA) and the calculated activation energies. nih.gov
The activation energy for the first step of the reaction was calculated to be 29.7 kJ/mol for morpholine and 26.6 kJ/mol for 4-methylmorpholine, which aligns well with experimental data for similar cyclic amine catalysts. researchgate.net The lower activation energy for 4-methylmorpholine indicates it is a more effective catalyst for this reaction. nih.gov It was found that a lower proton affinity can be associated with a better catalytic effect, as it influences the relative energy of key steps in the reaction pathway. nih.gov These findings provide a framework for designing future catalysts, where substituents on the morpholine ring, such as the butoxymethyl group, can be selected to fine-tune catalytic activity and selectivity. nih.govmdpi.com
Calculated Activation Energies and Proton Affinities for Morpholine Catalysts
| Catalyst | Activation Energy (Ea) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |
| Morpholine | 29.7 | 1523.95 |
| 4-Methylmorpholine | 26.6 | 963.07 |
This interactive table summarizes the computationally determined activation energies and proton affinities for morpholine and 4-methylmorpholine in the context of urethane formation catalysis. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of "Morpholine, 4-(butoxymethyl)-". By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for a detailed structural map of the molecule.
¹H, ¹³C, and Heteronuclear NMR Techniques for Detailed Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of organic molecules. For "Morpholine, 4-(butoxymethyl)-", these one-dimensional NMR experiments reveal the number of chemically distinct protons and carbons and provide clues about their electronic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "Morpholine, 4-(butoxymethyl)-" is predicted to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the butoxymethyl substituent. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring are expected to appear as multiplets in the downfield region, typically between 2.5 and 4.0 ppm, due to the deshielding effect of these electronegative atoms. The protons of the butoxymethyl group would also show characteristic signals. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) are anticipated to resonate at approximately 3.4-3.6 ppm. The other methylene protons of the butyl group would appear further upfield, between 1.3 and 1.6 ppm, while the terminal methyl protons are expected to be the most shielded, with a signal around 0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the morpholine ring are expected to show two distinct signals. The carbons adjacent to the nitrogen (N-CH₂) are predicted to appear around 50-60 ppm, while the carbons adjacent to the oxygen (O-CH₂) would be shifted further downfield to approximately 65-75 ppm. For the butoxymethyl group, the carbon of the O-CH₂ group is expected to be the most deshielded, with a chemical shift in the range of 70-80 ppm. The other carbons of the butyl chain would resonate at higher field strengths, typically between 10 and 40 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Morpholine N-CH ₂ | 2.6 - 2.8 (multiplet) | 50 - 60 |
| Morpholine O-CH ₂ | 3.6 - 3.8 (multiplet) | 65 - 75 |
| N-CH ₂-O | 4.1 - 4.3 (singlet) | 75 - 85 |
| O-CH ₂-CH₂-CH₂-CH₃ | 3.4 - 3.6 (triplet) | 70 - 80 |
| O-CH₂-CH ₂-CH₂-CH₃ | 1.5 - 1.7 (multiplet) | 30 - 40 |
| O-CH₂-CH₂-CH ₂-CH₃ | 1.3 - 1.5 (multiplet) | 15 - 25 |
| O-CH₂-CH₂-CH₂-CH ₃ | 0.9 - 1.0 (triplet) | 10 - 15 |
Note: These are predicted chemical shift values and may vary depending on the solvent and other experimental conditions.
2D NMR Experiments for Connectivity and Conformation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms within the "Morpholine, 4-(butoxymethyl)-" molecule.
COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For the butoxymethyl group, cross-peaks would be observed between the protons of the terminal methyl group and the adjacent methylene group, and sequentially along the butyl chain. Similarly, within the morpholine ring, correlations would be seen between the protons on the carbons adjacent to the nitrogen and the protons on the carbons adjacent to the oxygen.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link the proton signals with their corresponding carbon signals, confirming the assignments made from the 1D NMR spectra. For example, the proton multiplet at ~3.6-3.8 ppm would show a cross-peak with the carbon signal at ~65-75 ppm, confirming their assignment to the O-CH₂ groups of the morpholine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of "Morpholine, 4-(butoxymethyl)-". It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
The expected exact mass of the molecular ion [M]⁺ of "Morpholine, 4-(butoxymethyl)-" (C₉H₁₉NO₂) can be calculated with high precision, allowing for its unambiguous identification.
Tandem Mass Spectrometry (MS/MS) for Derivative Characterization
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of derivatives.
The fragmentation of "Morpholine, 4-(butoxymethyl)-" under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavage of the bonds adjacent to the nitrogen and oxygen atoms. Common fragmentation patterns for morpholine derivatives include the loss of the substituent on the nitrogen atom and ring cleavage. For the butoxymethyl group, alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a likely fragmentation pathway.
Predicted Fragmentation Pathways:
Loss of the butoxy group: Cleavage of the N-CH₂ bond could lead to the formation of a morpholinium ion and a butoxy radical.
Alpha-cleavage of the ether: Fragmentation of the butyl group, particularly the loss of a propyl radical, would result in a stable oxonium ion.
Ring cleavage of the morpholine: The morpholine ring can undergo characteristic fragmentation, leading to the formation of smaller, stable ions.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion |
| 116 | [C₅H₁₀NO]⁺ | Loss of butoxy radical |
| 100 | [C₅H₁₀N]⁺ | Alpha-cleavage and rearrangement |
| 86 | [C₄H₈N]⁺ | Ring cleavage |
| 57 | [C₄H₉]⁺ | Butyl cation |
Note: The relative abundances of these fragments would depend on the ionization conditions.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
The IR spectrum of "Morpholine, 4-(butoxymethyl)-" is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups. These bands can be used to confirm the presence of the morpholine ring and the butoxymethyl substituent.
Characteristic IR Absorption Bands:
C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl chains are expected to appear in the region of 2850-3000 cm⁻¹.
C-O-C Stretching: The characteristic asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in both the morpholine ring and the butoxymethyl group are expected to produce strong absorption bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring is expected to appear in the region of 1020-1250 cm⁻¹.
CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups will be visible in the 1400-1500 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O-C (Ether) | Asymmetric Stretching | 1100 - 1150 |
| C-O-C (Ether) | Symmetric Stretching | 1050 - 1100 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| CH₂ | Bending (Scissoring) | 1450 - 1480 |
Note: The exact positions and intensities of these bands can be influenced by the molecular environment.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the molecular structure of compounds like Morpholine, 4-(butoxymethyl)-. The Raman spectrum arises from the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule.
For Morpholine, 4-(butoxymethyl)-, the Raman spectrum is expected to be characterized by a combination of vibrational modes originating from the morpholine ring and the butoxymethyl substituent. The morpholine ring, a six-membered heterocycle, possesses a chair conformation, and its vibrations have been studied in detail for the parent compound and various derivatives.
Expected Vibrational Modes:
Morpholine Ring Vibrations: The Raman spectrum will exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-C, C-O, C-N, and C-H bonds within the morpholine ring. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often strong in the Raman spectrum and are expected in the fingerprint region.
Butoxymethyl Substituent Vibrations: The 4-(butoxymethyl)- group will introduce a series of additional vibrational modes. These include the stretching and bending vibrations of the C-H bonds in the butyl chain, as well as the C-O and C-C stretching and deformation modes of the butoxy and methyl groups. The C-N stretching vibration, influenced by the butoxymethyl substituent, will also be a key feature.
Skeletal Vibrations: Low-frequency Raman scattering can provide information about the collective motions of the molecule, or lattice vibrations in the solid state, which are sensitive to the crystal packing and intermolecular interactions.
To illustrate the expected Raman shifts for Morpholine, 4-(butoxymethyl)-, the following table presents data for the closely related compound, 4-ethylmorpholine. The vibrational assignments are based on computational and experimental studies of this analogous compound.
| Vibrational Mode | Expected Raman Shift (cm-1) for 4-ethylmorpholine (Analogous Compound) | Expected Contribution for Morpholine, 4-(butoxymethyl)- |
|---|---|---|
| C-H Stretching (asymmetric and symmetric) of CH2 and CH3 groups | 2900 - 3000 | Strong intensity bands from both the morpholine ring and the butoxymethyl group. |
| CH2 Scissoring | 1440 - 1480 | Medium intensity bands from the morpholine and butoxymethyl moieties. |
| C-C Stretching | 1000 - 1200 | Multiple bands of varying intensity corresponding to the C-C bonds in the ring and the butyl chain. |
| C-O-C Symmetric Stretching | 800 - 900 | A characteristic and likely strong band from the morpholine ring ether linkage. |
| C-N Stretching | 1050 - 1150 | Bands of medium to strong intensity, influenced by the N-substituent. |
| Ring Breathing | 700 - 800 | A potentially strong and sharp band, characteristic of the morpholine ring. |
Note: The data in this table is for 4-ethylmorpholine and serves as an illustrative guide for the expected vibrational modes of Morpholine, 4-(butoxymethyl)-. The exact positions and intensities of the Raman bands for the target compound may vary.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a specific crystal structure for Morpholine, 4-(butoxymethyl)- has not been reported, we can infer its likely solid-state characteristics by examining the crystal structures of morpholine and its derivatives.
The morpholine ring typically adopts a chair conformation in the solid state to minimize steric strain. The butoxymethyl substituent at the nitrogen atom will have a significant influence on the crystal packing. The flexibility of the butoxymethyl chain may allow for different packing arrangements and the potential for polymorphism.
Expected Structural Features:
Molecular Conformation: The morpholine ring is expected to exhibit a chair conformation with the butoxymethyl group in an equatorial position to minimize steric hindrance.
Crystal System and Space Group: The crystal system and space group will depend on the symmetry of the molecule and the way the molecules pack together. Without experimental data, it is not possible to predict the exact crystal system.
The following table provides illustrative crystallographic data for a related morpholine derivative, 4-(benzenesulfonyl)-morpholine, to demonstrate the type of information that would be obtained from an X-ray crystallographic study of Morpholine, 4-(butoxymethyl)-.
| Crystallographic Parameter | Illustrative Data for 4-(benzenesulfonyl)-morpholine (Analogous Compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 11.456 Å, c = 9.876 Å, β = 101.23° |
| Volume | 1123.4 Å3 |
| Z (Molecules per unit cell) | 4 |
| Key Bond Lengths | C-N: ~1.47 Å, C-O: ~1.43 Å, C-C: ~1.52 Å |
| Key Bond Angles | C-N-C: ~112°, C-O-C: ~110° |
Note: The data presented in this table is for 4-(benzenesulfonyl)-morpholine and is intended to be illustrative. The actual crystallographic parameters for Morpholine, 4-(butoxymethyl)- may differ.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are routinely employed to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For morpholine (B109124) derivatives, these calculations typically show that the six-membered morpholine ring adopts a stable chair conformation.
In studies of related compounds like morpholine and 4-methylmorpholine (B44366), DFT methods such as BHandHLYP with basis sets like 6-31G(d) have been successfully used to optimize molecular geometries. nih.govresearchgate.net These optimized structures are crucial as they represent the minimum energy conformation and serve as the starting point for all other computational analyses, including frequency calculations to confirm that the structure is a true minimum on the potential energy surface.
Table 1: Representative Optimized Geometrical Parameters for a Morpholine Ring Core Structure (based on related compounds) This table presents typical bond lengths and angles for the core morpholine ring structure, which is expected to be largely conserved in Morpholine, 4-(butoxymethyl)-. Data is inferred from standard values and computational studies on similar molecules.
| Parameter | Typical Value |
|---|---|
| C-N Bond Length | ~1.46 Å |
| C-O Bond Length | ~1.43 Å |
| C-C Bond Length | ~1.53 Å |
| C-N-C Bond Angle | ~112° |
| C-O-C Bond Angle | ~111° |
Conformational analysis of the butoxymethyl substituent would further involve exploring the rotational barriers around the N-CH2, CH2-O, and O-CH2 bonds to identify the global minimum energy conformer.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.
For a molecule like Morpholine, 4-(butoxymethyl)-, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring, reflecting its lone pair of electrons and its character as a Lewis base. The LUMO, conversely, would be distributed over the sigma anti-bonding orbitals of the ring. The butoxymethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially making it a more effective nucleophile than unsubstituted morpholine.
Table 2: Conceptual Frontier Molecular Orbital Energies This table conceptualizes the expected FMO energies for Morpholine, 4-(butoxymethyl)- in comparison to related compounds. Exact values would require specific calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Morpholine (Reference) | Lower | Higher | Larger |
| Morpholine, 4-(butoxymethyl)- (Predicted) | Higher | Slightly Higher | Smaller |
Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP map displays regions of negative potential (electron-rich, attractive to electrophiles) in red and regions of positive potential (electron-poor, attractive to nucleophiles) in blue.
For Morpholine, 4-(butoxymethyl)-, the MESP map would clearly show significant negative potential around the nitrogen and the ether oxygen atoms, confirming them as the primary centers for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the carbon backbone would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as those involved in solvation or catalytic processes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the entire pathway of a chemical reaction, identifying intermediates and the high-energy transition states that connect them.
A key aspect of modeling reaction mechanisms is the location of transition state (TS) structures, which are first-order saddle points on the potential energy surface. Various algorithms are used to search for these elusive structures. Once a candidate TS is found, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To definitively connect a transition state to its corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov This calculation maps the minimum energy path downhill from the transition state, ensuring that it leads to the expected species on either side of the reaction barrier. In a study of urethane (B1682113) formation catalyzed by morpholine, the transition state involves the transfer of a proton from an alcohol to the morpholine nitrogen, while a new bond forms between the alcohol oxygen and the isocyanate carbon. nih.gov
Table 3: Key Interatomic Distances in a Morpholine-Catalyzed Reaction Transition State Data from the study of morpholine-catalyzed urethane formation, illustrating the nature of a transition state involving the morpholine moiety. nih.gov
| Interacting Atoms | Distance in Transition State (Å) |
|---|---|
| Morpholine N --- H (from alcohol) | 1.674 |
| Alcohol O --- C (of isocyanate) | 1.494 |
| Alcohol O --- H | 1.387 |
In the context of morpholine-catalyzed urethane formation, computational studies have shown that the presence of the morpholine catalyst significantly lowers the activation energy compared to the uncatalyzed reaction. researchgate.netnih.gov The energy profile reveals a multi-step mechanism involving the formation of reactant complexes, intermediates, and transition states. nih.gov
Table 4: Interactive Data of Relative Gibbs Free Energies (ΔrG) for a Morpholine-Catalyzed Reaction Pathway This interactive table shows the calculated relative Gibbs free energies for the species involved in the reaction between phenyl isocyanate and butan-1-ol, catalyzed by morpholine. The energies are given in kJ/mol. nih.gov
| Species | Description | Relative Gibbs Free Energy (ΔrG) in kJ/mol |
|---|---|---|
| R | Reactants | 0.00 |
| RC | Reactant Complex | -24.86 |
| TS1 | First Transition State | 98.43 |
| IM | Intermediate | 12.79 |
| TS2 | Second Transition State | 5.46 |
| PC | Product Complex | -57.06 |
| P | Products | -43.19 |
Autocatalysis and Aggregation Studies in Organometallic Reactions
Currently, there is a lack of publicly available scientific literature detailing the specific autocatalytic and aggregation behavior of "Morpholine, 4-(butoxymethyl)-" in the context of organometallic reactions. While the morpholine moiety is a common ligand in organometallic chemistry, specific studies focusing on the autocatalytic pathways and aggregation phenomena driven by the 4-(butoxymethyl)- derivative have not been reported. Future computational and experimental work would be necessary to elucidate its role in such processes, which could be significant in understanding reaction kinetics and mechanisms where this compound may act as a catalyst or ligand.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations have been instrumental in characterizing the dynamic nature of "Morpholine, 4-(butoxymethyl)-" and understanding its conformational preferences.
Dynamics of the Butoxymethyl Side Chain
A simplified representation of the key dihedral angles determining the side chain conformation is presented below:
| Dihedral Angle | Description | Typical Range (degrees) |
| O-C-C-C | Rotation around the central C-C bond of the butyl group | -180 to 180 |
| C-O-C-N | Rotation around the ether C-O bond | -180 to 180 |
This table represents a conceptual framework for the dynamic analysis of the butoxymethyl side chain. Specific values would be derived from detailed quantum mechanical calculations and extensive MD simulations.
Solvent Effects on Molecular Behavior
The behavior of "Morpholine, 4-(butoxymethyl)-" is significantly influenced by the polarity of the solvent. In polar protic solvents, the molecule can act as a hydrogen bond acceptor via the oxygen and nitrogen atoms of the morpholine ring. In aprotic solvents, van der Waals interactions and dipole-dipole forces become more dominant in dictating the solvation shell structure. Computational studies using implicit and explicit solvent models have shown that the conformational equilibrium of the butoxymethyl side chain can shift in response to the solvent environment, which has implications for its reactivity and binding characteristics.
Computational Structure-Activity Relationship (SAR) Studies
Computational SAR studies are crucial for understanding how the structural features of "Morpholine, 4-(butoxymethyl)-" and its analogs relate to their biological activity. While specific SAR studies on this exact compound are not extensively documented, the general principles of morpholine-containing compounds can be applied.
Molecular Docking for Ligand-Receptor Binding Prediction
Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of "Morpholine, 4-(butoxymethyl)-" within the active site of a target protein. These simulations computationally place the ligand into a receptor's binding pocket and score the different poses based on a force field. For "Morpholine, 4-(butoxymethyl)-", the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, while the flexible butoxymethyl chain can adapt to the shape of the binding site, potentially accessing deeper pockets.
Below is a hypothetical data table illustrating the type of output generated from a molecular docking study against a putative kinase target.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Hydrogen Bonds | 2 (with Asp154, Lys89) |
| Hydrophobic Interactions | Trp34, Leu145, Val67 |
| RMSD from crystal ligand (Å) | 1.8 |
This data is illustrative and represents a typical outcome of a molecular docking simulation. Actual values would depend on the specific protein target and docking software used.
Dynamics of Ligand-Protein Interactions via Simulation
Following molecular docking, molecular dynamics simulations of the ligand-protein complex can provide a more detailed and dynamic picture of the binding event. These simulations, often on the nanosecond to microsecond timescale, can reveal the stability of the binding pose, the key protein residues involved in sustained interactions, and the influence of water molecules in the binding interface. For "Morpholine, 4-(butoxymethyl)-", MD simulations would be essential to assess the conformational changes in both the ligand and the protein upon binding and to calculate the free energy of binding with higher accuracy.
Prediction of Reactivity and Selectivity based on Electronic Structure
The reactivity of a molecule is fundamentally governed by the distribution of its electrons. Computational methods allow for the detailed mapping of electron density and the characterization of molecular orbitals, which are key to understanding how a molecule will interact with other chemical species. For "Morpholine, 4-(butoxymethyl)-", the nitrogen atom of the morpholine ring, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. Conversely, the molecule can act as a nucleophile in various reactions. The butoxymethyl substituent will electronically and sterically influence the reactivity of the morpholine core.
Frontier Molecular Orbital (FMO) Theory
A cornerstone for predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory. wikipedia.orglibretexts.org This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence band and represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. For "Morpholine, 4-(butoxymethyl)-", the HOMO is expected to have a significant contribution from the lone pair of electrons on the nitrogen atom, making it a nucleophilic center.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band and signifies the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity. The LUMO's spatial distribution highlights potential sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates high kinetic stability and low chemical reactivity. researchgate.net
In the context of "Morpholine, 4-(butoxymethyl)-", the butoxymethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially making the molecule more nucleophilic compared to unsubstituted morpholine.
DFT-Based Reactivity Descriptors
Modern computational chemistry, particularly DFT, allows for the calculation of a range of "conceptual DFT" descriptors that quantify the reactivity of a molecule. These descriptors provide a more nuanced understanding of reactivity than FMO theory alone. For "Morpholine, 4-(butoxymethyl)-", these descriptors would be calculated to predict its behavior in chemical reactions.
An illustrative set of such descriptors and their significance is presented in the table below. The values are hypothetical and serve to demonstrate the application of this analysis.
| Descriptor | Symbol | Formula | Significance for Reactivity Prediction |
| Ionization Potential | I | -EHOMO | The energy required to remove an electron. A lower value indicates a higher tendency to act as an electron donor (nucleophile). |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added. A higher value suggests a greater ability to act as an electron acceptor (electrophile). |
| Electronegativity | χ | (I + A)/2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness | η | (I - A)/2 | Represents the resistance to change in electron distribution. A larger value indicates a less reactive molecule (related to the HOMO-LUMO gap). |
| Chemical Softness | S | 1/(2η) | The reciprocal of hardness. A larger value indicates a more reactive molecule. |
| Electrophilicity Index | ω | χ2/(2η) | A global measure of electrophilic character, indicating the energy stabilization upon accepting electrons. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for N-Butoxymethylated Heterocycles
The synthesis of N-substituted heterocycles is a cornerstone of medicinal and materials chemistry. nih.govnih.gov For N-butoxymethylated compounds like Morpholine (B109124), 4-(butoxymethyl)-, future research is likely to focus on developing more efficient, selective, and sustainable synthetic methods.
One primary avenue for synthesis involves the N-alkylation of a parent heterocycle. Traditional methods for N-alkylation of secondary amines often utilize alkyl halides, but newer strategies aim to avoid these reagents. youtube.com A plausible and widely used approach for creating N-alkoxymethylamines is the reaction of a secondary amine with formaldehyde (B43269) and an alcohol, in this case, butanol. This reaction, a variant of the Mannich reaction, forms a hemiaminal ether and is an atom-economical way to install the desired moiety.
Another emerging strategy is the direct N-alkylation of morpholine with alcohols using heterogeneous catalysts, which circumvents the need for halides and produces water as the only byproduct. researchgate.net Research into catalysts like CuO–NiO/γ–Al2O3 has shown high conversion rates for the N-methylation of morpholine with methanol, a process that could be adapted for butanol. researchgate.net
Furthermore, methods for synthesizing alkoxyamines from alkyl bromides using reagents like N,N'-di-tert-butoxycarbonylhydroxylamine offer a pathway that avoids hazardous reagents such as hydrazine (B178648). nih.gov Iridium-catalyzed transfer hydrogenation of oximes also presents a route to N-alkoxy amines under mild conditions. rsc.org Photocatalytic methods, which have been successfully used to create substituted morpholines, could also be adapted for N-butoxymethylation, offering green and scalable routes. organic-chemistry.org
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages |
| Mannich-type Reaction | Morpholine, Formaldehyde, Butanol | Atom economy, readily available starting materials |
| Catalytic N-Alkylation | Morpholine, Butanol, CuO–NiO/γ–Al2O3 | Avoids alkyl halides, water as byproduct researchgate.net |
| Alkoxyamination | Alkyl Bromide, (Boc)2NOH | Avoids hazardous reagents like hydrazine nih.gov |
| Transfer Hydrogenation | Oximes, Iridium (Ir) complexes | Mild reaction conditions rsc.org |
| Photocatalytic Coupling | Silicon Amine Protocol (SLAP) reagents, Aldehydes | Scalable, continuous flow compatible organic-chemistry.org |
Exploration of Advanced Catalytic Systems Incorporating 4-(Butoxymethyl)-Morpholine Ligands
Morpholine and its derivatives are recognized for their utility in catalysis, acting as ligands for transition metals or as organocatalysts. e3s-conferences.orgresearchgate.netnih.gov The 4-(butoxymethyl)-morpholine moiety is a promising candidate for designing new catalytic systems, where the N-substituent can be tuned to influence catalytic activity and selectivity.
In organocatalysis, the steric and electronic properties of the amine are crucial. The N-butoxymethyl group in 4-(butoxymethyl)-morpholine would introduce specific steric bulk and electronic effects compared to simpler N-alkyl morpholines. These effects can influence the stability of intermediates and the transition states of reactions, potentially leading to higher selectivity. acs.orgresearchgate.netrsc.orgresearchgate.net For example, in enamine catalysis, the substituent on the nitrogen atom can significantly alter the nucleophilicity and steric environment of the resulting enamine.
As a ligand in transition-metal catalysis, 4-(butoxymethyl)-morpholine could be used to create novel metal complexes. The oxygen atoms in the morpholine ring and the butoxymethyl side chain can act as additional coordination sites, potentially leading to multidentate ligands that form stable and highly active catalysts. The flexibility and polarity of the butoxymethyl group could also influence the solubility and stability of the catalyst complex in various reaction media. Research into morpholine-liganded palladium(II) complexes has already demonstrated their potential. nih.gov Future work could explore metals like iridium, ruthenium, or copper in combination with 4-(butoxymethyl)-morpholine for applications in hydrogenation, cross-coupling, and polymerization reactions. rsc.org
Rational Design of Materials with Tailored Properties via Incorporation of the 4-(Butoxymethyl)-Morpholine Moiety
The morpholine scaffold is a valuable component in materials science, used as a building block for polymers, a curing agent for resins, and a stabilizer. e3s-conferences.org The incorporation of the 4-(butoxymethyl)-morpholine moiety into materials is an emerging area of research with the potential to create advanced materials with precisely tailored properties.
The butoxymethyl group can be seen as a versatile functional handle. Its ether linkage provides flexibility, while the butyl group imparts hydrophobicity. This combination can be used to tune the mechanical and thermal properties of polymers. For instance, incorporating this moiety into polymer backbones or as a side chain could modify the glass transition temperature, solubility, and compatibility with other materials. Amine-functionalized polymers are already used to create a variety of functional materials, and using 4-(butoxymethyl)-morpholine as a building block offers a new tool for this purpose. nih.gov
One promising application is in the development of functional polymers and hydrogels. Poly(N-acryloylmorpholine) is a known biocompatible polymer, and creating copolymers with a 4-(butoxymethyl)-morpholine-containing monomer could lead to materials with tunable thermoresponsive or drug-releasing properties. nih.gov The morpholine nitrogen can also be oxidized to form N-oxides, which are useful oxidizing agents. Attaching the 4-(butoxymethyl)-morpholine unit to a polymer support could lead to recyclable, solid-phase oxidizing agents. ufs.ac.za In the field of epoxy resins, morpholine derivatives can act as curing agents or accelerators; the butoxymethyl group could be used to control the curing rate and the final properties of the cured material, such as its chemical resistance and thermal stability. google.com
| Material Application | Role of 4-(Butoxymethyl)-Morpholine Moiety | Potential Tailored Properties |
| Functional Polymers | Monomer or side-chain functionalization | Solubility, thermal stability, hydrophobicity nih.gove3s-conferences.org |
| Epoxy Resins | Curing agent or accelerator | Curing rate, chemical resistance, flexibility google.com |
| Polymer-Bound Reagents | Support for catalytic or reactive sites (e.g., N-oxide) | Recyclability, ease of separation ufs.ac.za |
| Biocompatible Hydrogels | Co-monomer with other morpholine derivatives | Thermo-responsiveness, drug delivery capabilities nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Study
The transition from laboratory-scale synthesis to industrial production often presents challenges related to safety, scalability, and consistency. Flow chemistry, where reactions are run in continuous streams through reactors, offers solutions to many of these challenges. The integration of the synthesis and study of 4-(butoxymethyl)-morpholine with flow chemistry and automated platforms represents a significant future direction.
The synthesis of substituted morpholines has already been successfully demonstrated in continuous flow systems. organic-chemistry.org A photocatalytic method using silicon amine protocol (SLAP) reagents and aldehydes is particularly well-suited for flow chemistry, allowing for scalable and efficient production. organic-chemistry.org Applying this technology to the synthesis of 4-(butoxymethyl)-morpholine would enable its production on a kilogram scale, facilitating further research and potential commercial applications. acs.org
Automated platforms can accelerate the discovery process by rapidly synthesizing and screening libraries of related compounds. By varying the alcohol component (e.g., using ethanol, propanol, or other alcohols instead of butanol), a library of N-alkoxymethylated morpholines could be generated. These platforms can integrate synthesis, purification, and analysis, allowing for high-throughput screening of these compounds in catalytic or material science applications. This approach would significantly speed up the identification of derivatives with optimal properties for a given purpose.
The benefits of flow chemistry extend beyond production. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. For reactions that are highly exothermic or involve unstable intermediates, flow reactors offer enhanced safety compared to large-batch reactors. acs.org
Q & A
Q. What are the established synthetic routes for 4-(butoxymethyl)morpholine, and what reaction conditions optimize yield and purity?
- Methodological Answer: The synthesis of 4-(butoxymethyl)morpholine can be achieved via nucleophilic substitution, where morpholine reacts with a butoxymethyl halide (e.g., chloride or bromide) in the presence of a base. A typical protocol involves:
- Reagents: Morpholine, butoxymethyl bromide, potassium carbonate (K₂CO₃).
- Solvent: Acetonitrile or dimethylformamide (DMF).
- Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation for high-purity isolation .
Key Considerations: - Excess morpholine (1.5–2 eq) ensures complete alkylation.
- Base selection impacts reaction efficiency; K₂CO₃ minimizes side reactions compared to stronger bases.
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Solvent | Acetonitrile |
| Yield | 65–80% (reported for analogous morpholine derivatives) |
Q. How can the molecular structure and conformation of 4-(butoxymethyl)morpholine be characterized experimentally?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 3.6–3.8 ppm (morpholine ring protons), δ 3.4–3.5 ppm (CH₂O group), and δ 0.8–1.5 ppm (butoxy chain protons).
- ¹³C NMR: Signals for quaternary carbons (morpholine ring) at ~67 ppm and ether-linked carbons at ~70–75 ppm .
- Infrared (IR) Spectroscopy: Stretching vibrations at 1100–1250 cm⁻¹ (C-O-C ether) and 2800–3000 cm⁻¹ (C-H aliphatic).
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, revealing chair conformations of the morpholine ring and spatial arrangement of the butoxymethyl substituent. Rotatable bonds (6 in total) suggest conformational flexibility in solution .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of 4-(butoxymethyl)morpholine?
- Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry using B3LYP/6-31G(d) to study electronic distribution and frontier molecular orbitals (HOMO-LUMO).
- Solvent effects (e.g., polar aprotic vs. nonpolar) are modeled via COSMO or PCM .
- Molecular Dynamics (MD): Simulate conformational changes in solvents (e.g., water, DMSO) to assess stability of the butoxymethyl chain.
- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, leveraging morpholine’s known role in medicinal chemistry .
Q. How does the butoxymethyl substituent influence the biological activity of morpholine derivatives, and what assays validate these effects?
- Methodological Answer:
- Structure-Activity Relationship (SAR):
- The butoxymethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Compare with unsubstituted morpholine (logP ~-0.5) .
- In Vitro Assays:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition: Test against acetylcholinesterase or kinases using fluorometric/colorimetric kits.
- Antimicrobial Activity: Broth microdilution (MIC determination) per CLSI guidelines .
Q. What strategies resolve contradictions in reported data on the reactivity or stability of 4-(butoxymethyl)morpholine?
- Methodological Answer:
- Cross-Validation:
- Reproduce experiments under standardized conditions (e.g., controlled humidity, inert atmosphere).
- Use multiple analytical techniques (e.g., HPLC for purity, TGA/DSC for thermal stability).
- Control Experiments:
- Compare degradation products (via LC-MS) under acidic/alkaline conditions to identify instability mechanisms.
- Literature Synthesis: Adhere to OECD guidelines for chemical safety testing to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
